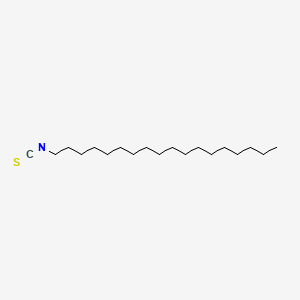

Octadecyl isothiocyanate

Description

Properties

IUPAC Name |

1-isothiocyanatooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIRSSFEIRFISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062680 | |

| Record name | Octadecane, 1-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2877-26-1 | |

| Record name | 1-Isothiocyanatooctadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2877-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecane, 1-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002877261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecane, 1-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecane, 1-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Octadecyl Isothiocyanate from Octadecylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

Octadecyl isothiocyanate, a long-chain aliphatic isothiocyanate, is a valuable synthetic intermediate and a molecule of interest for applications in surface chemistry, bioconjugation, and the development of lipophilic therapeutic agents. This guide provides a comprehensive overview of its synthesis from octadecylamine, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for methodological choices. We critically evaluate common synthetic routes and present a detailed, field-proven protocol based on the use of carbon disulfide with di-tert-butyl dicarbonate (Boc₂O) as a mild and efficient desulfurizing agent. This method is highlighted for its high yield, operational simplicity, and generation of volatile byproducts, which greatly simplifies the purification of the highly lipophilic product. The guide includes a detailed reaction mechanism, purification strategies, and a full analytical characterization profile to ensure a self-validating and reproducible synthetic system.

Introduction: The Significance of Long-Chain Aliphatic Isothiocyanates

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the R-N=C=S functional group. While naturally occurring ITCs from cruciferous vegetables, such as sulforaphane and phenethyl isothiocyanate (PEITC), are extensively studied for their potent anti-cancer and antimicrobial properties, synthetic analogues offer a vast chemical space for exploration.[1][2][3]

This compound, with its C18 alkyl chain, possesses distinct physicochemical properties. Its significant lipophilicity makes it an ideal candidate for:

-

Surface Modification: Covalent attachment to surfaces to create hydrophobic or functionalized coatings.

-

Bioconjugation: Labeling of proteins and other biomolecules, particularly those interacting with lipid membranes.[4]

-

Drug Development: Use as a hydrophobic building block in the synthesis of novel therapeutic agents, enhancing membrane permeability or serving as a covalent warhead.[2][5]

The synthesis of such long-chain ITCs requires careful methodological consideration to ensure high purity and yield, as the physical properties of the starting material and product can complicate purification.

Synthetic Strategies: A Comparative Analysis

The conversion of a primary amine to an isothiocyanate involves the formal addition of a "C=S" unit. Several reagents and pathways have been developed to achieve this transformation.[6][7]

Classical and Thiocarbonyl Transfer Reagents

Historically, highly reactive and toxic reagents were employed.

-

Thiophosgene (CSCl₂): This is a classic reagent that reacts readily with primary amines.[7][8] However, its extreme toxicity, volatility, and moisture sensitivity make it hazardous and inconvenient for routine laboratory use.[5]

-

Thiocarbonyl Transfer Reagents: To circumvent the hazards of thiophosgene, solid, less toxic alternatives like 1,1'-thiocarbonyldiimidazole (TCDI) were developed.[9][10] While effective, TCDI is relatively expensive, and the imidazole byproduct can sometimes complicate reactions or purification.[11]

The Carbon Disulfide Pathway: A Milder Approach

A more common and safer strategy involves a two-step, one-pot reaction using carbon disulfide (CS₂).[5][6] This pathway first converts the primary amine into a dithiocarbamate salt, which is then decomposed (desulfurized) to yield the isothiocyanate.[7]

The key to this method's success lies in the choice of the desulfurizing agent, which cleaves the C-S bond and removes a sulfur atom from the intermediate.

| Desulfurizing Agent | Mechanism/Key Features | Advantages | Disadvantages | Reference |

| Tosyl Chloride (TsCl) | Activates the dithiocarbamate for intramolecular cyclization and elimination. | Inexpensive, readily available, and generally effective. | The tosyl-containing byproducts are non-volatile and must be removed by chromatography, which can be difficult for lipophilic products. | [10] |

| Sodium Persulfate (Na₂S₂O₈) | An oxidizing agent that facilitates the desulfurization. | Can be performed in water, making it a "green" option. | May not be suitable for sensitive substrates; requires aqueous workup. | [12] |

| Di-tert-butyl Dicarbonate (Boc₂O) | Forms a mixed dithiocarbamate/carbonate adduct that fragments. | Byproducts are gaseous (CO₂, COS) or volatile (tert-butanol) , simplifying workup to mere evaporation. Mild conditions, high yields. | More expensive than TsCl. | [4][8][13] |

Causality of Choice: For a long-chain, non-polar product like this compound, purification via column chromatography can be challenging due to potential streaking and poor separation from non-polar byproducts. Therefore, the Di-tert-butyl Dicarbonate (Boc₂O) method is the superior choice . Its primary advantage is a clean reaction profile where the byproducts are easily removed under reduced pressure, often yielding a product of sufficient purity without the need for chromatography.[4][8]

Recommended Synthetic Protocol: The Carbon Disulfide/Boc₂O Method

This protocol is adapted from the efficient method developed by Boas, Pittelkow, and colleagues.[4][14] It proceeds in a one-pot fashion, offering high yields and exceptional purity.

Rationale for Method Selection

-

Mild Conditions: The reaction proceeds smoothly at room temperature.

-

High Efficiency: Typically provides good to excellent yields.[15]

-

Simplified Work-up: Avoids aqueous extraction and column chromatography by leveraging the volatility of byproducts.[4][8]

-

Chemoselectivity: The reagents show high selectivity for the primary amine.[4]

Experimental Workflow Diagram

Caption: Experimental workflow for the one-pot synthesis of this compound.

Detailed Step-by-Step Methodology

Materials:

-

Octadecylamine (1.0 equiv)

-

Carbon Disulfide (CS₂) (1.5 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.03 equiv, 3 mol%)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add octadecylamine (1.0 equiv), anhydrous dichloromethane, triethylamine (1.5 equiv), and DMAP (0.03 equiv). Stir the mixture at room temperature until all solids have dissolved.

-

Dithiocarbamate Formation: Slowly add carbon disulfide (1.5 equiv) to the stirring solution. The reaction is often slightly exothermic. A color change to yellow or orange may be observed. Stir the reaction mixture at room temperature for 30 minutes to ensure the complete formation of the triethylammonium dithiocarbamate salt.

-

Desulfurization: To the resulting mixture, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise. Vigorous gas evolution (CO₂ and COS) will be observed.[8]

-

Reaction Completion: Stir the reaction at room temperature for 1-2 hours, or until gas evolution ceases. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Ethyl Acetate in Hexanes) by observing the disappearance of the starting amine.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. The volatile byproducts (tert-butanol, excess CS₂, Et₃N) and the DCM solvent will be removed.[4]

-

Purification: The resulting crude oil or solid is often of high purity. If necessary, further purification can be achieved by dissolving the residue in a minimal amount of hexanes and passing it through a short plug of silica gel to remove the catalytic DMAP and any minor polar impurities. Elute with hexanes and concentrate the filtrate to yield the pure this compound.

Reaction Mechanism

The synthesis proceeds via a well-established two-stage mechanism.

Caption: Mechanism of isothiocyanate formation via a dithiocarbamate intermediate.

-

Formation of the Dithiocarbamate Salt: The nucleophilic octadecylamine attacks one of the electrophilic carbons of carbon disulfide. The resulting dithiocarbamic acid is deprotonated by triethylamine to form the stable triethylammonium dithiocarbamate salt.[4]

-

Desulfurization: The dithiocarbamate anion then acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. This forms an unstable "mixed dithiocarbamate/carbonate" adduct.[4] This intermediate rapidly fragments, eliminating carbonyl sulfide (COS), carbon dioxide (CO₂), and tert-butanol, to yield the final this compound product.[4][8]

Purification and Characterization

Work-up and Purification Strategy

The primary advantage of the recommended protocol is the minimal need for extensive purification.

-

Evaporation: The removal of solvent and volatile byproducts under reduced pressure is the main purification step.[4]

-

Filtration: For lab-scale synthesis, a simple filtration through a short silica plug is usually sufficient to remove trace non-volatile impurities.

-

Distillation: For industrial-scale production, purification can be achieved by vacuum distillation.[16]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Result / Key Features |

| FTIR (Neat) | Strong, broad, characteristic asymmetric N=C=S stretch around 2100-2200 cm⁻¹ . C-H stretches for the alkyl chain around 2850-2950 cm⁻¹ . |

| ¹H NMR (CDCl₃) | A triplet at ~3.5 ppm corresponding to the two protons adjacent to the NCS group (-CH₂-NCS). A multiplet around 1.6-1.7 ppm for the β-methylene protons (-CH₂-CH₂-NCS). A large, broad signal around 1.2-1.4 ppm for the bulk of the methylene protons in the alkyl chain. A triplet at ~0.9 ppm for the terminal methyl group (-CH₃). |

| ¹³C NMR (CDCl₃) | A characteristic signal for the isothiocyanate carbon (-N=C =S) in the range of 130-140 ppm . A signal for the carbon attached to the nitrogen (C H₂-NCS) around 45-50 ppm . Multiple signals between 20-35 ppm for the carbons of the alkyl chain. A signal around 14 ppm for the terminal methyl carbon. |

| Mass Spec (ESI/EI) | The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated mass of C₁₉H₃₇NS (Exact Mass: 311.27). |

Safety, Handling, and Storage

-

Reagents: Carbon disulfide is highly flammable and toxic. Triethylamine is corrosive and flammable. Di-tert-butyl dicarbonate is a solid but can be irritating. All manipulations should be performed in a well-ventilated fume hood.[17]

-

Product: Isothiocyanates are lachrymatory and can be skin and respiratory irritants. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]

-

Storage: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent degradation.[17]

Conclusion

The synthesis of this compound from octadecylamine is most effectively and cleanly achieved using the one-pot carbon disulfide and di-tert-butyl dicarbonate method. This approach offers a significant process advantage over traditional methods by generating volatile byproducts, which simplifies the purification of the highly lipophilic product and consistently delivers high yields. The detailed protocol and mechanistic understanding provided in this guide serve as a reliable and reproducible system for researchers requiring access to this valuable long-chain isothiocyanate for applications in materials science, pharmacology, and biotechnology.

References

-

Munch, H., Hansen, J. S., Pittelkow, M., Christensen, J. B., & Boas, U. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(20), 3117-3119. [Link]

- Pittelkow, M. (2008).

-

Butler, A. R., & Al-Khafaji, F. H. (1985). A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. Journal of the Chemical Society, Perkin Transactions 2, (7), 1075-1078. [Link]

- Boas, U. (2008).

-

Sharma, P., & Kumar, A. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. [Link]

-

The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. [Link]

-

University of Copenhagen. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. University of Copenhagen Research Portal. [Link]

-

Nagy, V. N., & Bakos, J. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(19), 6296. [Link]

-

Wang, J., Liu, Y., Zhang, H., Lu, K., & Liu, H. (2018). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 23(7), 1563. [Link]

-

Lee, S., & Lee, S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Organic Chemistry Portal. [Link]

-

Gemoets, H. P. L., et al. (2024). Synthesis of Isothiocyanates: An Update. Molecules, 29(1), 1. [Link]

-

Su, W., et al. (2005). A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes: Bis-(trichloromethyl) Carbonate and Trichloromethyl Chloroformates. Journal of Chemical Research, 2005(9), 585-586. [Link]

-

Chemistry LibreTexts. (2022). (Thiocarbonyl)imidazolides. Chemistry LibreTexts. [Link]

-

Janczewski, Ł., & Reagent, D. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2740. [Link]

-

Zhang, Z., et al. (2015). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 17(4), 2353-2357. [Link]

-

Sharma, A., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Food Reviews International. [Link]

-

Patent 3611163. (2020). High-purity isothiocyanate compound preparation method for industrial production. WIPO. [Link]

-

Sharma, A., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Foods, 11(12), 1746. [Link]

-

Zhang, Y. (2010). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica, 31(9), 1165-1175. [Link]

-

Kaiser, A., et al. (2023). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl isothiocyanate. Phytomedicine, 121, 155097. [Link]

Sources

- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cbijournal.com [cbijournal.com]

- 9. rsc.org [rsc.org]

- 10. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. 标题:A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate【化源网】 [chemsrc.com]

- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 15. researchgate.net [researchgate.net]

- 16. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 17. echemi.com [echemi.com]

Whitepaper: The Mechanism and Application of Octadecyl Isothiocyanate for Advanced Surface Modification

Abstract: The strategic modification of material surfaces is a cornerstone of advanced materials science, enabling the precise control of properties such as wettability, biocompatibility, and chemical reactivity. Octadecyl isothiocyanate (OITC) has emerged as a highly effective agent for this purpose, primarily for inducing robust hydrophobicity. This technical guide provides an in-depth examination of the chemical mechanisms underpinning OITC's action in surface modification. We will explore its covalent reaction pathways with common surface functionalities, present field-proven experimental protocols, and detail the analytical methods required for validation. This document is intended for researchers, materials scientists, and drug development professionals seeking to leverage OITC for the creation of functionalized, low-energy surfaces.

Introduction: The Molecular Architecture of a Surface Modifier

This compound (OITC) is a bifunctional molecule designed for potent surface activity. Its structure consists of two key components:

-

An eighteen-carbon alkyl chain (C18H37-) : This long, nonpolar aliphatic tail is responsible for the dramatic decrease in surface energy, leading to pronounced hydrophobicity (water repellency).[1][2]

-

An isothiocyanate functional group (-N=C=S) : This highly reactive group serves as the anchor, forming stable covalent bonds with nucleophilic functional groups present on a material's surface.[3][4]

The power of OITC lies in its ability to create a dense, self-assembled monolayer on a substrate. Following covalent attachment via the isothiocyanate group, the long octadecyl chains orient themselves away from the surface, creating a low-energy, "brush-like" interface that fundamentally alters the material's interaction with its environment. This modification is critical for applications requiring non-wetting, anti-fouling, or biocompatible surfaces.[5][6]

Core Mechanism of Action: Covalent Immobilization

The efficacy of OITC as a surface modifier is rooted in the electrophilic nature of the central carbon atom within the isothiocyanate moiety (-N=C=S).[4][7] This carbon is susceptible to nucleophilic attack from functional groups commonly found on material surfaces, primarily primary amines and hydroxyl groups.

Primary Reaction Pathway: Thiourea Formation

The reaction between an isothiocyanate and a primary amine (-NH2) is the most efficient and widely utilized pathway for surface functionalization.[8][9] This reaction proceeds via a direct nucleophilic addition mechanism.

The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate. This forms a stable N,N'-disubstituted thiourea linkage , a robust covalent bond that permanently anchors the OITC molecule to the surface.[10][11] This reaction is highly efficient, often proceeding to high yield under mild, room-temperature conditions without the need for catalysts.[7][8]

Secondary Reaction Pathway: Thiocarbamate Formation

Surfaces that are rich in hydroxyl (-OH) groups, such as metal oxides, glass, silica, and certain polymers like polyvinyl alcohol, can also be modified with OITC.[12][13][14] The reaction proceeds through a similar nucleophilic attack, this time from the oxygen of the hydroxyl group.

This reaction results in the formation of a thiocarbamate (or thiourethane) linkage .[15][16] It is important to note that alcohols are generally weaker nucleophiles than primary amines. Consequently, this reaction may be slower, require elevated temperatures, or benefit from the presence of a base catalyst to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.[15][17]

Field-Proven Experimental Protocol

The successful modification of a surface with OITC hinges on meticulous preparation and controlled reaction conditions. The following protocol provides a robust, self-validating framework applicable to a wide range of substrates. The causality for each step is explained to ensure reproducibility and understanding.

Workflow Overview

Detailed Step-by-Step Methodology

Step 1: Substrate Preparation & Cleaning

-

Causality: To ensure a uniform reaction, the substrate surface must be free of organic contaminants, particulates, and native oxides that could interfere with the covalent attachment of OITC.

-

Protocol:

-

Mechanically clean the substrate by sonicating in a sequence of solvents: acetone, then isopropanol, and finally deionized water (15 minutes each).

-

Dry the substrate under a stream of high-purity nitrogen gas.

-

For silicon-based substrates (glass, SiO₂), perform an oxidative cleaning using a piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) or an O₂ plasma treatment. This step is critical as it not only cleans but also generates surface hydroxyl (silanol) groups.

-

Step 2: Surface Activation (Conditional)

-

Causality: If the native substrate does not possess primary amine or hydroxyl groups (e.g., gold, some polymers), a surface activation layer must be introduced to provide anchor points for OITC. The amine pathway is preferred due to its higher reaction efficiency.

-

Protocol (for Silica/Glass):

-

Prepare a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene.

-

Immerse the cleaned, dry substrate in the APTES solution for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Rinse the substrate thoroughly with toluene, followed by ethanol, to remove physisorbed silane.

-

Cure the substrate in an oven at 110°C for 1 hour to promote cross-linking of the silane layer. The surface is now functionalized with primary amines.

-

Step 3: OITC Immobilization Reaction

-

Causality: This is the core step where the covalent bond is formed. The use of an anhydrous solvent is paramount to prevent hydrolysis of the isothiocyanate group, which would render it inactive.

-

Protocol:

-

Prepare a 10-50 mM solution of this compound (OITC) in an anhydrous solvent such as toluene or N,N-Dimethylformamide (DMF).

-

Place the prepared (and activated, if necessary) substrate into the OITC solution.

-

Seal the reaction vessel and allow the reaction to proceed for 12-24 hours at room temperature. Gentle agitation can improve monolayer homogeneity.

-

Step 4: Post-Reaction Rinsing and Curing

-

Causality: All non-covalently bound (physisorbed) OITC molecules must be removed to ensure that the final surface properties are solely due to the chemically grafted monolayer.

-

Protocol:

-

Remove the substrate from the reaction solution.

-

Rinse thoroughly by sonicating for 5-10 minutes in the same anhydrous solvent used for the reaction.

-

Perform a final rinse with a lower boiling point solvent like ethanol or isopropanol.

-

Dry the modified substrate under a stream of nitrogen.

-

A final gentle heating (curing) step at 80-100°C for 30-60 minutes can help promote the ordering of the octadecyl chains into a dense monolayer.

-

Validation and Characterization of Modified Surfaces

Verifying the successful modification is a critical final step. A combination of techniques should be employed to confirm both the chemical change and the functional outcome.

Quantitative Data Summary

The primary indicator of a successful OITC modification is a significant increase in the static water contact angle, signifying a transition from a hydrophilic or moderately hydrophobic state to a highly hydrophobic one.

| Substrate | Pre-modification State | Post-OITC Modification Contact Angle |

| Glass/SiO₂ | Cleaned (Hydrophilic) | > 105° |

| Gold (Au) | Amine-Activated | > 110° |

| Polydimethylsiloxane (PDMS) | Oxygen Plasma Treated | > 100° |

Recommended Characterization Techniques

-

Contact Angle Goniometry: This is the most direct method to measure the change in surface wettability. A successful OITC coating will increase the water contact angle to above 100°, indicating a highly hydrophobic surface.[6][18]

-

X-ray Photoelectron Spectroscopy (XPS): XPS provides definitive proof of covalent attachment by detecting the elemental signatures of the OITC molecule. The survey scan of a modified surface should show distinct peaks for Sulfur (S 2p) and Nitrogen (N 1s) that were absent on the original substrate.[5]

-

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): This technique can identify the vibrational modes of the newly formed bonds. Look for the appearance of characteristic peaks corresponding to the thiourea or thiocarbamate linkages.

References

-

ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines. Available at: [Link]

-

ACS Publications. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. Available at: [Link]

-

National Institutes of Health (NIH). (2019). A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. Available at: [Link]

-

PubMed. (2009). Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling. Available at: [Link]

-

National Institutes of Health (NIH). (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central. Available at: [Link]

-

ResearchGate. (2010). ChemInform Abstract: Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. Available at: [Link]

-

Wikipedia. (n.d.). Riemschneider thiocarbamate synthesis. Available at: [Link]

- Google Patents. (2013). Process for the synthesis of isothiocyanates and derivatives thereof and uses of same.

-

ResearchGate. (2019). A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. Available at: [Link]

-

ResearchGate. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Available at: [Link]

-

ARKIVOC. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Hydrophobic Coatings and Nanoparticle Modification: The Role of Octadecyltrimethoxysilane. Available at: [Link]

-

PubMed. (2008). Surface modification of SU-8 for enhanced biofunctionality and nonfouling properties. Available at: [Link]

-

RSC Publishing. (n.d.). Surface modification of highly hydrophobic polyester fabric coated with octadecylamine-functionalized graphene nanosheets. Available at: [Link]

-

PubMed. (n.d.). Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates. Available at: [Link]

-

National Institutes of Health (NIH). (2016). Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry. PubMed Central. Available at: [Link]

-

RSC Publishing. (2015). Synthesis of metal oxide nanoparticles via a robust “solvent-deficient” method. Nanoscale. Available at: [Link]

-

ResearchGate. (2016). Facile fabrication of hydrophobic octadecylamine-functionalized polyurethane foam for oil spill cleanup. Available at: [Link]

-

National Institutes of Health (NIH). (2018). HYDROPHOBICITY IMPROVEMENTS OF POLYMERS USED IN BIOMEDICAL APPLICATIONS. PubMed Central. Available at: [Link]

-

ACS Publications. (2022). Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands. JACS Au. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Surface modification of highly hydrophobic polyester fabric coated with octadecylamine-functionalized graphene nanosheets - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Surface modification of SU-8 for enhanced biofunctionality and nonfouling properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HYDROPHOBICITY IMPROVEMENTS OF POLYMERS USED IN BIOMEDICAL APPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US20130142739A1 - Process for the synthesis of isothiocyanates and derivatives thereof and uses of same - Google Patents [patents.google.com]

- 12. Synthesis of metal oxide nanoparticles via a robust “solvent-deficient” method - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Navigating the Nonpolar Realm: An In-depth Technical Guide to the Solubility of Octadecyl Isothiocyanate in Organic Solvents

Introduction: The Significance of Octadecyl Isothiocyanate Solubility

This compound (C₁₉H₃₇NS) is a long-chain aliphatic isothiocyanate that is garnering significant interest across various scientific disciplines, including materials science, surface chemistry, and the development of novel drug delivery systems. Its unique molecular structure, featuring a long, nonpolar octadecyl tail and a reactive isothiocyanate functional group, imparts a distinct set of physicochemical properties that are pivotal to its application. A fundamental understanding of its solubility in organic solvents is paramount for its effective utilization, enabling researchers and formulation scientists to design robust synthetic routes, control reaction kinetics, and develop stable formulations.

This technical guide provides a comprehensive exploration of the solubility of this compound, moving beyond a simple tabulation of data to offer a deeper understanding of the underlying principles governing its behavior in different solvent environments. We will delve into the theoretical framework of solubility, present qualitative and extrapolated quantitative data, provide a detailed experimental protocol for solubility determination, and introduce predictive models to aid in solvent selection.

Part 1: Physicochemical Bedrock - Understanding the Molecular Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can engage in. This compound is characterized by a dominant nonpolar octadecyl (C18) chain and a polar isothiocyanate (-N=C=S) head group.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₇NS | [1][2] |

| Molecular Weight | 311.57 g/mol | [1][2] |

| Appearance | White to beige crystalline low melting solid | [1] |

| Melting Point | 29-33 °C | [1][2] |

| Boiling Point | 370.3 °C at 760 mmHg | [1] |

| XLogP3 | 9.97 | [2] |

The high XLogP3 value of 9.97 is a strong indicator of the compound's lipophilicity and hydrophobicity, suggesting poor solubility in water and excellent solubility in nonpolar organic solvents[2]. The long aliphatic chain contributes significantly to van der Waals interactions, which are the primary forces at play when dissolving in nonpolar solvents. The isothiocyanate group, while polar, constitutes a small fraction of the overall molecular volume, and its influence is more pronounced in interactions with polar aprotic solvents.

Part 2: The Solubility Spectrum - A Qualitative and Quantitative Overview

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, a strong predictive understanding can be derived from its structural analogue, octadecyl isocyanate, and the general principles of "like dissolves like."

Qualitative Solubility Profile:

Based on the solubility of octadecyl isocyanate, this compound is expected to be:

-

Highly Soluble In: Nonpolar and weakly polar aprotic solvents such as hydrocarbons (e.g., hexane, toluene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran).

-

Moderately Soluble to Soluble In: Polar aprotic solvents like acetone and ethyl acetate.

-

Sparingly Soluble to Insoluble In: Polar protic solvents such as lower alcohols (e.g., methanol, ethanol) and water. The potential for the isothiocyanate group to react with the hydroxyl group of alcohols can also influence its stability in these solvents.

Extrapolated Quantitative Solubility Trends:

To provide a more quantitative perspective, we can examine the solubility of stearic acid, another 18-carbon chain molecule. While the carboxylic acid head group of stearic acid is more polar and capable of hydrogen bonding than the isothiocyanate group, the solubility trends in various organic solvents offer a valuable point of comparison for the behavior of the long alkyl chain.

Solubility of Stearic Acid in Various Organic Solvents at 301 K (28°C):

| Solvent | Molar Solubility (mol/L) | Qualitative Assessment |

| Ethyl Acetate | > 1.0 | Very Soluble |

| Acetone | ~0.8 | Soluble |

| Ethanol | ~0.5 | Soluble |

| Methanol | ~0.2 | Moderately Soluble |

Source: Data adapted from ScienceAsia, 35(3), 299-303.[3]

This data for stearic acid suggests that this compound will likely exhibit good to excellent solubility in less polar solvents like ethyl acetate and moderate solubility in more polar solvents like methanol[3]. The absence of a strong hydrogen-bonding donor in the isothiocyanate group compared to the carboxylic acid group may lead to even higher solubility in aprotic solvents.

Part 3: From Theory to Benchtop - A Robust Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, experimental determination is essential. The following is a detailed, self-validating protocol for determining the solubility of a waxy solid like this compound using the isothermal equilibrium method.

Experimental Workflow for Solubility Determination

Caption: A stepwise workflow for the experimental determination of this compound solubility.

Detailed Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Rationale: Adding an excess of the solute ensures that the solvent becomes saturated, and a solid phase remains in equilibrium with the dissolved solute.

-

Procedure: i. To a series of glass vials, add an excess amount of this compound. The exact amount is not critical, but enough should be added to ensure some solid remains undissolved at equilibrium. ii. Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial. iii. Tightly cap the vials to prevent solvent evaporation, which would alter the concentration.

-

-

Equilibration:

-

Rationale: Achieving thermodynamic equilibrium is crucial for an accurate solubility measurement. For waxy solids, this may take a significant amount of time.

-

Procedure: i. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). ii. Agitate the vials for a sufficient period (e.g., 24-72 hours). It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration in the supernatant.

-

-

Separation of Undissolved Solute:

-

Rationale: The solid and liquid phases must be completely separated to accurately measure the concentration of the dissolved solute.

-

Procedure: i. After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time for the excess solid to settle. ii. Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the settled solid, it is recommended to pipette from the top of the liquid. iii. Immediately filter the withdrawn supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean, pre-weighed vial.

-

-

Quantification:

-

Rationale: The concentration of the solute in the filtered supernatant can be determined by various analytical techniques. The choice of method will depend on the available equipment and the required accuracy.

-

Gravimetric Method (Simple and Robust): i. Carefully evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. ii. Once the solvent is completely removed, weigh the vial containing the dried solute. iii. The solubility can be calculated as the mass of the solute divided by the volume of the supernatant taken.

-

Chromatographic Methods (e.g., HPLC-UV, GC-MS): i. Prepare a series of standard solutions of known concentrations of this compound in the same solvent. ii. Generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions. iii. Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve and analyze it using the chosen chromatographic method. iv. Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility, accounting for the dilution factor.

-

Part 4: A Predictive Framework - Hansen Solubility Parameters

For a more theoretical and predictive approach to solvent selection, Hansen Solubility Parameters (HSP) provide a powerful framework. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[4]. The principle is that substances with similar HSP values are more likely to be soluble in each other.

The HSP distance (Ra) between two substances can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility.

Hansen Solubility Parameters for Common Organic Solvents (in MPa⁰.⁵):

| Solvent | δD | δP | δH |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

Source: Data compiled from various sources, including Hansen Solubility Parameters in Practice.

Predictive Solubility Workflow using HSP

Sources

spectroscopic analysis of octadecyl isothiocyanate (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Analysis of Octadecyl Isothiocyanate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (C₁₉H₃₇NS) is a long-chain aliphatic isothiocyanate of significant interest in materials science and as a synthetic intermediate.[1] Its long alkyl chain imparts unique solubility and reactivity characteristics, making precise structural verification paramount for its application. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure of this compound. Written from the perspective of an experienced application scientist, this document moves beyond mere data reporting to explain the causal relationships behind spectral features and the logic informing analytical protocol design.

Molecular Structure and Analytical Overview

The structure of this compound consists of a saturated eighteen-carbon (octadecyl) chain covalently bonded to the nitrogen atom of an isothiocyanate functional group (-N=C=S). This combination of a nonpolar alkyl tail and a reactive electrophilic head group dictates its chemical behavior and is clearly elucidated through a multi-technique spectroscopic approach.

Caption: Molecular structure of this compound with key positions labeled.

Our analytical workflow is designed to provide orthogonal data points, ensuring a self-validating system for structural confirmation. NMR provides a detailed map of the carbon-hydrogen framework, IR confirms the presence of the critical isothiocyanate functional group, and MS verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are employed to confirm the identity and purity of the alkyl chain and its connection to the isothiocyanate moiety.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the long alkyl chain. The chemical shift of protons is influenced by the electronegativity of nearby atoms; thus, the protons closest to the electron-withdrawing isothiocyanate group are shifted significantly downfield.

-

¹H NMR Spectral Data Interpretation:

-

~3.50 ppm (triplet): These protons are on the carbon alpha (α) to the highly electronegative nitrogen atom of the NCS group. Their signal is shifted downfield and appears as a triplet due to coupling with the two protons on the adjacent beta (β) carbon.

-

~1.65 ppm (multiplet/quintet): This signal arises from the protons on the beta (β) carbon. They are coupled to the protons on both the alpha and gamma carbons.

-

~1.25 ppm (broad singlet/multiplet): This large, integrated signal represents the bulk of the methylene (-CH₂-) protons in the long alkyl chain ((CH₂)₁₅).[2] These protons are in very similar chemical environments, causing their signals to overlap significantly.

-

~0.88 ppm (triplet): This upfield signal is characteristic of the terminal methyl (-CH₃) group protons, which are split into a triplet by the adjacent methylene group.[2]

-

¹H NMR Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar compounds and its single residual solvent peak at 7.26 ppm, which does not interfere with the analyte signals.

-

Internal Standard: Tetramethylsilane (TMS) is added to the CDCl₃ by the manufacturer and serves as the internal reference standard, defined as 0.00 ppm.[3]

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion, which is beneficial for resolving the multiplets of the alkyl chain.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative ratios of protons, which should correspond to the theoretical values (e.g., 2H for the alpha-CH₂, 3H for the terminal CH₃, etc.).

¹³C NMR Spectroscopy: The Carbon Skeleton and a Cautionary Note

The ¹³C NMR spectrum provides complementary information, confirming the number and type of carbon environments.

-

¹³C NMR Spectral Data Interpretation:

-

~130 ppm (broad): This signal corresponds to the central carbon of the isothiocyanate group (-N=C =S). Crucially, this peak is often very broad and of low intensity, sometimes to the point of being nearly silent in the spectrum. This phenomenon is a known characteristic of isothiocyanates and is attributed to the structural flexibility around the C-N=C=S bond angles and the quadrupolar relaxation effects of the adjacent ¹⁴N nucleus, which provides an efficient relaxation pathway that significantly shortens the T₂ relaxation time of the carbon, leading to extreme signal broadening.[4][5][6] Specialized experiments like HMBC can be used to definitively locate this carbon by correlating it to the alpha-protons.[4]

-

~45-50 ppm: The carbon alpha to the nitrogen (α-CH₂). Its chemical shift is significantly downfield due to the direct attachment to the electronegative nitrogen atom.

-

~22-32 ppm: A cluster of peaks corresponding to the carbons of the long methylene chain. The terminal carbons of the chain (β, γ, and the second to last carbon) have distinct shifts, while the internal carbons often overlap.[2]

-

~14.1 ppm: The terminal methyl carbon (-CH₃), which is characteristically found in the most upfield region of the spectrum for alkanes.[2]

-

¹³C NMR Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is inherently less sensitive, so a slightly more concentrated sample may be beneficial if signal-to-noise is an issue.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This collapses all C-H coupling, resulting in a single sharp peak for each unique carbon environment and provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE). A longer acquisition time (more scans) is typically required compared to ¹H NMR.

-

Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Summary of NMR Data

| Technique | Chemical Shift (δ, ppm) | Assignment | Multiplicity |

| ¹H NMR | ~3.50 | -CH₂-NCS (α-protons) | Triplet |

| ¹H NMR | ~1.65 | -CH₂-CH₂-NCS (β-protons) | Multiplet |

| ¹H NMR | ~1.25 | -(CH₂)₁₅- | Broad Multiplet |

| ¹H NMR | ~0.88 | -CH₃ | Triplet |

| ¹³C NMR | ~130 | -N=C=S | Singlet (Broad) |

| ¹³C NMR | ~45-50 | -CH₂-NCS (α-carbon) | Singlet |

| ¹³C NMR | ~22-32 | -(CH₂)₁₆- | Multiple Singlets |

| ¹³C NMR | ~14.1 | -CH₃ | Singlet |

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally powerful and rapid technique for identifying functional groups. For this compound, its primary utility is the unambiguous confirmation of the isothiocyanate (-N=C=S) moiety.

Interpretation of the IR Spectrum

The IR spectrum is dominated by two key regions: the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

-

Key Absorption Bands:

-

2000-2200 cm⁻¹ (Strong, Sharp): This is the most diagnostic peak in the spectrum. It corresponds to the asymmetric stretching vibration of the -N=C=S group.[7][8] Its high intensity and characteristic position in a relatively uncluttered region of the spectrum make it an unmistakable marker for the isothiocyanate functional group.

-

2850-2960 cm⁻¹ (Strong, Sharp): These bands are due to the symmetric and asymmetric C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups of the long octadecyl chain.[9]

-

1460-1470 cm⁻¹ (Medium): This absorption is caused by the C-H bending (scissoring) vibration of the methylene groups.[9]

-

1375 cm⁻¹ (Weak-Medium): This band corresponds to the symmetric bending (umbrella) mode of the terminal methyl group.

-

IR Spectroscopy Experimental Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR): ATR is the preferred method for liquid samples as it requires minimal preparation. a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely. b. Acquire a background spectrum of the clean, empty crystal. This is critical as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O. c. Place a single drop of neat this compound onto the crystal. d. Acquire the sample spectrum.

-

Data Analysis: The resulting spectrum should be analyzed for the presence of the key absorption bands listed above. The presence of a very strong peak around 2100 cm⁻¹ is definitive proof of the -N=C=S group.

Summary of IR Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2850-2960 | Strong | sp³ C-H stretching (alkyl chain) |

| 2000-2200 | Strong, Sharp | -N=C=S asymmetric stretching |

| 1460-1470 | Medium | -CH₂- bending (scissoring) |

| ~1375 | Weak-Medium | -CH₃ symmetric bending |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural information based on its fragmentation pattern upon ionization.

Interpretation of the Mass Spectrum

Electron Ionization (EI) is a common technique for analyzing relatively small, volatile organic molecules. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

-

Molecular Ion (M⁺•): The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 311, corresponding to the molecular weight of the compound (C₁₉H₃₇NS).[10][11] This peak confirms the elemental composition.

-

Key Fragmentation Pathways:

-

m/z 72: A highly characteristic peak for alkyl isothiocyanates arises from cleavage alpha to the nitrogen, resulting in the stable [CH₂=NCS]⁺ fragment ion.[12] The presence of this peak is strong evidence for an alkyl isothiocyanate structure.

-

Alkane Fragmentation: The long alkyl chain will fragment via the loss of successive alkyl radicals. This results in clusters of peaks separated by 14 mass units (corresponding to CH₂ groups), a hallmark of long-chain alkanes.[13]

-

[M-33]⁺: Higher alkyl isothiocyanates (beyond pentyl) often show a peak corresponding to the loss of a sulfhydryl radical (•SH), giving an [M-33]⁺ ion.[12]

-

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Mass Spectrometry Experimental Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the analyte from any impurities before it enters the MS.

-

GC Method:

-

Injection: Inject 1 µL of the sample into the heated inlet.

-

Column: Use a standard nonpolar column (e.g., DB-5ms).

-

Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of ~300°C to ensure elution of the high-boiling-point analyte.

-

-

MS Method:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Detection: Scan a mass range from m/z 40 to 400.

-

-

Data Analysis: Examine the mass spectrum corresponding to the GC peak for the analyte. Identify the molecular ion peak and the key fragment ions.

Summary of Mass Spectrometry Data

| m/z | Identity | Significance |

| 311 | [M]⁺• | Molecular Ion; confirms molecular weight |

| 278 | [M-SH]⁺ | Characteristic loss for long-chain isothiocyanates |

| 72 | [CH₂=NCS]⁺ | Diagnostic fragment for alkyl isothiocyanates |

| various | [CₙH₂ₙ₊₁]⁺ | Typical alkane fragmentation pattern |

Integrated Analysis and Conclusion

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of orthogonal data sets. The proposed workflow ensures a robust and self-validating characterization of this compound.

Caption: Workflow for the comprehensive spectroscopic characterization of a sample.

By following this guide, a researcher can confidently verify the structure of this compound. The ¹H and ¹³C NMR spectra confirm the C₁₈H₃₇ alkyl backbone and its attachment to the NCS group. The strong IR absorption near 2100 cm⁻¹ provides definitive evidence of the isothiocyanate functional group. Finally, mass spectrometry confirms the correct molecular weight of 311 amu and shows the expected fragmentation pattern, including the diagnostic m/z 72 ion. Together, these techniques provide an unambiguous and trustworthy structural elucidation.

References

-

FooDB. (2010, April 8). Showing Compound Methyl isothiocyanate (FDB012372). Retrieved from [Link]

-

Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry, 80(9), 4360-4369. Retrieved from [Link]

-

MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Retrieved from [Link]

-

Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. Retrieved from [Link]

-

PubChem. (n.d.). Octadecyl isocyanate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates. Retrieved from [Link]

-

PubMed. (2015, May 1). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl.... Retrieved from [Link]

-

Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. Retrieved from [Link]

-

Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

NIST WebBook. (n.d.). Octadecane, 1-isocyanato-. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids.... Retrieved from [Link]

-

PubMed. (n.d.). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative 13 C NMR of octadecyl 10-undecenoate monomer. Retrieved from [Link]

-

AIP Publishing. (n.d.). Infrared Spectrum and Structure of the Thiocyanate Ion. Retrieved from [Link]

-

SlidePlayer. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

NIST WebBook. (n.d.). Allyl Isothiocyanate. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Synthesis and vibrational spectra of lead(II) thiocyanate complexes. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Isobutyl isothiocyanate (FDB009641). Retrieved from [Link]

-

NIST WebBook. (n.d.). Octadecane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scbt.com [scbt.com]

- 11. PubChemLite - this compound (C19H37NS) [pubchemlite.lcsb.uni.lu]

- 12. scispace.com [scispace.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Octadecyl Isothiocyanate: Properties, Synthesis, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl isothiocyanate (OITC) is a long-chain aliphatic isothiocyanate that presents a unique combination of a highly reactive functional group and a dominant hydrophobic character. While isothiocyanates as a chemical class are well-regarded for their diverse biological activities and utility in bioconjugation, the specific properties of the 18-carbon alkyl chain in OITC open up specialized applications in biomaterials, drug delivery, and membrane science. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and a forward-looking perspective on its potential applications for researchers and developers in the life sciences.

Core Properties of this compound

The fundamental physicochemical properties of this compound are tabulated below. These characteristics are foundational to understanding its behavior in chemical and biological systems.

| Property | Value | Reference(s) |

| CAS Number | 2877-26-1 | [1] |

| Molecular Formula | C₁₉H₃₇NS | [1] |

| Molecular Weight | 311.57 g/mol | [1] |

| Appearance | White to off-white solid or liquid above its melting point | [2] |

| Melting Point | 29-33 °C | [2] |

| Boiling Point | 370.3 °C at 760 mmHg | [2] |

| Solubility | Insoluble in water. Soluble in nonpolar and polar aprotic organic solvents such as toluene, dichloromethane, and THF. | [2] |

Synthesis of this compound

The most common and efficient method for synthesizing long-chain alkyl isothiocyanates like OITC is from the corresponding primary amine, octadecylamine (also known as 1-aminooctadecane). The synthesis proceeds via an in situ generated dithiocarbamate salt, which is then treated with a desulfurizing agent.[3][4]

Causality in Experimental Design

The choice of reagents and conditions is critical for a successful synthesis. The reaction is typically a one-pot process for efficiency. A base, such as triethylamine or potassium carbonate, is required to deprotonate the amine, facilitating its reaction with carbon disulfide to form the dithiocarbamate salt. The subsequent desulfurization step requires an electrophilic reagent to abstract the sulfur atom. While historically toxic reagents like lead nitrate or thiophosgene were used, modern, milder reagents such as tosyl chloride (p-TsCl) or sodium persulfate are preferred for their safety and high yields.[3][4] The biphasic reaction medium (e.g., water/dichloromethane) allows for easy separation of the product from water-soluble byproducts.

Experimental Protocol: One-Pot Synthesis from Octadecylamine

This protocol describes a robust and scalable method for the synthesis of this compound.

Materials:

-

Octadecylamine (1-aminooctadecane)

-

Carbon disulfide (CS₂)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

p-Toluenesulfonyl chloride (p-TsCl)

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve octadecylamine (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane.

-

Formation of Dithiocarbamate: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.2 equivalents) dropwise to the stirring solution over 30 minutes. Allow the reaction to stir at room temperature for 2-3 hours. The formation of the triethylammonium dithiocarbamate salt may result in a thicker slurry.

-

Desulfurization: Cool the reaction mixture back down to 0 °C. Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise over 30 minutes.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a nonpolar eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Applications in Drug Development

The isothiocyanate functional group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophiles, most notably primary amines, to form stable thiourea linkages.[5] This reactivity is the cornerstone of its utility in bioconjugation and material science.

Diagram: Reactivity of Isothiocyanate with a Primary Amine

Caption: Reaction of an isothiocyanate with a primary amine to form a stable thiourea bond.

Potential Applications in Research and Drug Development

The pronounced lipophilicity of the octadecyl chain, combined with the reactive isothiocyanate "warhead," makes OITC a valuable tool for applications where anchoring to or interaction with hydrophobic environments is desired.

-

Surface Modification of Biomaterials: OITC can be used to impart a hydrophobic and reactive surface to biomaterials. For instance, polymer particles used in drug delivery, such as those made from poly(lactic-co-glycolic acid) (PLGA), can be surface-modified with amine-containing emulsifiers like poly(vinyl alcohol) (PVA), which can then be conjugated with OITC.[6] This creates a hydrophobic surface that can alter the particle's interaction with biological systems or serve as a tethering point for further functionalization.

-

Formation of Lipophilic Drug Conjugates: A drug molecule containing a primary amine can be conjugated to OITC. The resulting thiourea-linked conjugate will have significantly increased lipophilicity, which could be advantageous for formulating drugs intended for lipid-based delivery systems or for enhancing permeation through lipid membranes.

-

Probing Lipid Environments: The isothiocyanate group can be used to covalently link OITC to amine-containing molecules within or near cell membranes. The long octadecyl chain would act as a membrane anchor, allowing for the study of protein-lipid interactions or the localization of specific molecules to the membrane. While the thiocyanate anion has been used to measure membrane potential, a covalently-linked long-chain isothiocyanate could serve as a more permanent membrane probe.[7]

-

Antimicrobial Research: Isothiocyanates are known for their antimicrobial properties.[8] The long alkyl chain of OITC could enhance its ability to disrupt bacterial cell membranes, making it a candidate for investigation as a novel antimicrobial agent, particularly against pathogens with lipid-rich outer layers.

Experimental Workflow: Surface Modification of Amine-Functionalized Polymer Microspheres

This workflow details a practical application of this compound in the surface modification of a model biomaterial.

Diagram: Workflow for Microsphere Surface Modification

Caption: Step-by-step workflow for the surface modification of polymer microspheres with OITC.

Detailed Protocol

Objective: To covalently attach this compound to the surface of amine-functionalized polystyrene microspheres, thereby increasing their surface hydrophobicity.

Materials:

-

Amine-functionalized polystyrene microspheres (e.g., 1 µm diameter)

-

This compound (OITC)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Tris buffer (1 M, pH 8.0)

-

Ethanol

Procedure:

-

Microsphere Preparation: a. Resuspend the stock solution of amine-functionalized microspheres. b. Pellet the desired amount of microspheres by centrifugation. c. Remove the supernatant and wash the microspheres twice with PBS (pH 7.4) to remove any storage buffer components. d. After the final wash, resuspend the microspheres in PBS to a known concentration (e.g., 10 mg/mL).

-

OITC Solution Preparation: a. Immediately before use, dissolve OITC in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL). The use of an anhydrous solvent is crucial as isothiocyanates can hydrolyze in the presence of water.[9]

-

Conjugation Reaction: a. In a microcentrifuge tube, combine the washed microsphere suspension with the OITC stock solution. A typical starting point is a 10-fold molar excess of OITC relative to the estimated surface amine groups on the microspheres. b. Vortex briefly to mix and then place the tube on a rotator or shaker to ensure continuous mixing. c. Incubate for 2-4 hours at room temperature.

-

Quenching and Washing: a. To quench any unreacted OITC, add a small volume of 1 M Tris buffer to the reaction mixture and incubate for an additional 30 minutes. The primary amine in Tris will react with the excess OITC. b. Pellet the modified microspheres by centrifugation. c. Discard the supernatant and wash the microspheres sequentially with a 1:1 mixture of DMSO/PBS, followed by PBS, and finally with ethanol to remove unreacted OITC and byproducts. Perform at least three wash cycles.

-

Final Resuspension and Storage: a. After the final wash, resuspend the OITC-modified microspheres in the desired solvent (e.g., ethanol or an aqueous buffer with surfactant) for storage and further analysis.

Conclusion

This compound is a bifunctional molecule with significant potential in advanced applications for drug development and materials science. Its long alkyl chain confers a strong lipophilic character, making it an ideal candidate for modifying hydrophobic surfaces, anchoring molecules to lipid membranes, and creating highly lipophilic drug conjugates. The well-defined reactivity of the isothiocyanate group allows for straightforward and efficient covalent linkage to amine-containing substrates under mild conditions. While direct literature on its biological applications is sparse, its properties, when viewed through the lens of established principles in bioconjugation and lipid chemistry, suggest a range of promising research avenues. This guide provides the foundational knowledge and practical protocols for scientists to begin exploring the utility of this versatile chemical tool.

References

-

Lichtshtein, D., et al. (n.d.). Validation of the use of the lipophilic thiocyanate anion for the determination of membrane potential in Ehrlich ascites tumor cells. PubMed. Available from: [Link]

-

Dufour, F., et al. (2022). Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry. PMC. Available from: [Link]

-

Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines. The Journal of Organic Chemistry. Available from: [Link]

-

Dufour, F., et al. (2022). Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry. National Center for Biotechnology Information. Available from: [Link]

-

Dufour, F., et al. (2015). The antibacterial properties of isothiocyanates. PubMed. Available from: [Link]

-

Brogden, N. K., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. PubMed. Available from: [Link]

-

Chen, Y., et al. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isothiocyanate synthesis [organic-chemistry.org]

- 4. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of the use of the lipophilic thiocyanate anion for the determination of membrane potential in Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of Octadecyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on Laboratory Safety

In the fast-paced world of research and drug development, the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. As a Senior Application Scientist, I have witnessed firsthand how a comprehensive understanding of the materials we work with forms the bedrock of a secure and productive laboratory environment. This guide is born from that experience, offering an in-depth exploration of the safety and handling precautions for octadecyl isothiocyanate. It is not merely a list of rules but a framework for thinking critically about chemical safety, grounded in scientific principles and practical, field-tested knowledge. Our goal is to empower you, the researcher, to not only protect yourself and your colleagues but also to ensure the integrity of your groundbreaking work.

Section 1: Unveiling the Hazard Profile of this compound

This compound, a member of the isothiocyanate family, is a valuable reagent in various synthetic applications. However, its utility is matched by a distinct hazard profile that necessitates careful and informed handling. The long octadecyl chain lends it specific physical properties, while the isothiocyanate functional group dictates its chemical reactivity and biological effects.

Globally Harmonized System (GHS) Classification

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[2]

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2]

It is crucial to note that the closely related compound, octadecyl isocyanate, is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Given the similar reactive nature of the isocyanate and isothiocyanate functional groups, a conservative approach that considers these heightened risks is prudent.

Physical and Chemical Properties of Concern

A thorough understanding of a substance's physical and chemical properties is fundamental to anticipating its behavior and implementing appropriate safety measures.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C₁₉H₃₇NS | Indicates a long aliphatic chain with a reactive sulfur and nitrogen-containing group. |

| Molecular Weight | 311.57 g/mol | Low volatility under standard conditions, but aerosols can be generated. |

| Appearance | White to off-white solid or liquid above room temperature.[2] | Can be handled as a solid at cooler temperatures, reducing inhalation risk. Becomes a liquid at slightly elevated temperatures. |

| Melting Point | 29-33 °C | The low melting point means it can easily become a liquid, increasing the risk of skin contact and spills. |

| Boiling Point | 140-142 °C at 3 x 10⁻³ Torr | High boiling point suggests low vapor pressure at room temperature, but heating will increase inhalation hazard. |